
calcium;5H-inden-5-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;5H-inden-5-ide is a compound that combines calcium with the 5H-inden-5-ide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;5H-inden-5-ide typically involves the reaction of calcium salts with 5H-inden-5-ide precursors under controlled conditions. One common method is to react calcium chloride with 5H-inden-5-ide in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium;5H-inden-5-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The inden-5-ide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield calcium oxide, while substitution reactions can produce various substituted inden-5-ide derivatives.
Scientific Research Applications
Calcium;5H-inden-5-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: this compound is used in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of calcium;5H-inden-5-ide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with calcium channels and other proteins, modulating cellular functions and signaling pathways. The exact molecular targets and pathways depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- Calcium carbide (CaC2)
- Calcium carbonate (CaCO3)
- Calcium oxide (CaO)
Uniqueness
Calcium;5H-inden-5-ide is unique due to its combination of calcium with the inden-5-ide moiety, which imparts distinct chemical and physical properties
Properties
CAS No. |
38097-29-9 |
|---|---|
Molecular Formula |
C18H14Ca |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
calcium;5H-inden-5-ide |
InChI |
InChI=1S/2C9H7.Ca/c2*1-2-5-9-7-3-6-8(9)4-1;/h2*1-7H;/q2*-1;+2 |
InChI Key |
VOVORENQOIVHNN-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC2=CC=CC2=C1.[CH-]1C=CC2=CC=CC2=C1.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


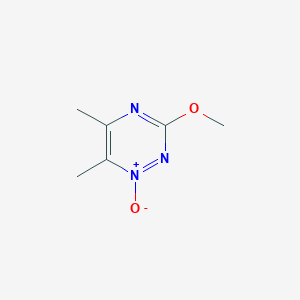

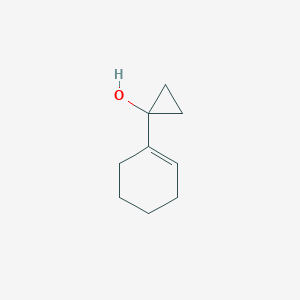
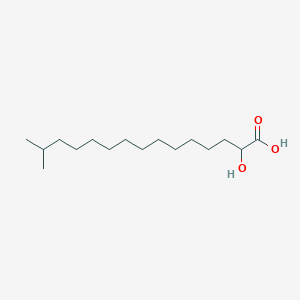

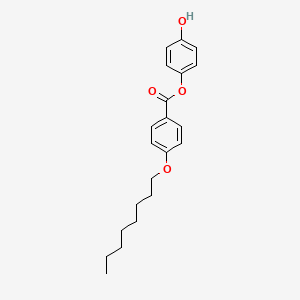
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
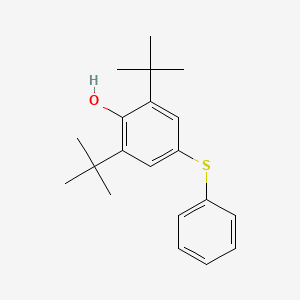

![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)

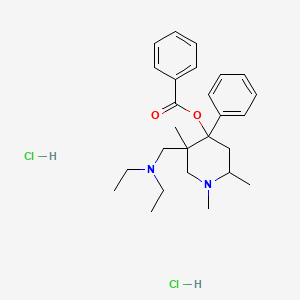
![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)

